Bis(3-fluoro-4-methylphenyl)borinic acid
CAS No.: 718642-09-2
Cat. No.: VC19060971
Molecular Formula: C14H13BF2O
Molecular Weight: 246.06 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 718642-09-2 |
---|---|
Molecular Formula | C14H13BF2O |
Molecular Weight | 246.06 g/mol |
IUPAC Name | bis(3-fluoro-4-methylphenyl)borinic acid |
Standard InChI | InChI=1S/C14H13BF2O/c1-9-3-5-11(7-13(9)16)15(18)12-6-4-10(2)14(17)8-12/h3-8,18H,1-2H3 |
Standard InChI Key | GUBVTYHDCPBCKC-UHFFFAOYSA-N |
Canonical SMILES | B(C1=CC(=C(C=C1)C)F)(C2=CC(=C(C=C2)C)F)O |
Introduction
Chemical Identity and Structural Features
Bis(3-fluoro-4-methylphenyl)borinic acid belongs to the class of diarylborinic acids, with the following key identifiers:
Property | Value |
---|---|
Molecular Formula | C₁₄H₁₃BF₂O |
Molecular Weight | 278.97 g/mol |
IUPAC Name | bis(3-fluoro-4-methylphenyl)borinic acid |
CAS Number | 718642-09-2 |
Appearance | White to off-white crystalline solid |
Stability | Stable under inert atmospheres; hydrolyzes in moisture |
The fluorine and methyl substituents on the phenyl rings enhance electron-withdrawing effects and steric bulk, influencing reactivity and stability .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The primary synthetic route involves reacting 3-fluoro-4-methylphenylboronic acid with boron trihalides (e.g., BCl₃) or alkoxides in anhydrous tetrahydrofuran (THF) under nitrogen . A representative procedure includes:
-
Lithiation: Treatment of 3-fluoro-4-methylbromobenzene with n-butyllithium at −78°C generates the aryl lithium intermediate.
-
Borylation: Addition of triisopropyl borate forms the borinic ester, followed by acidic hydrolysis to yield the borinic acid .
-
Purification: Crystallization from n-hexane achieves >98% purity, with typical yields of 70–78% .
Industrial Methods
Large-scale production employs continuous flow reactors to maintain precise temperature control (−78°C to 25°C) and minimize side reactions. Automated systems ensure consistent stoichiometry, critical for minimizing boronic acid byproducts .
Chemical Reactivity and Applications
Reactivity Profile
-
Oxidation: Forms boronic acids (R₂BOH → R₂BOOH) using hydrogen peroxide.
-
Reduction: Converts to boranes (R₂BH) with LiAlH₄.
-
Cross-Coupling: Participates in Suzuki-Miyaura reactions to construct biaryl structures, crucial in pharmaceutical intermediates .
Pharmaceutical Development
Borinic acid derivatives exhibit antimicrobial and antiviral activity. For instance, analogs inhibit biofilm formation in Vibrio species by disrupting quorum sensing . Structural modifications, such as introducing trifluoromethyl groups, enhance binding to viral proteases .
Glucose Sensing
Bis(3-fluoro-4-methylphenyl)borinic acid derivatives function as fluorescence-based glucose sensors. The compound’s boronic acid groups bind vicinal diols in glucose, inducing a measurable fluorescence shift (Δλ = 50 nm) .
Polymer Chemistry
Incorporated into polymers as cross-linking agents, it improves thermal stability (T₅% degradation = 280°C) and mechanical strength in epoxy resins .
Comparative Analysis with Related Borinic Acids
The fluorine and methyl groups in Bis(3-fluoro-4-methylphenyl)borinic acid confer superior hydrolytic stability compared to chloro-substituted analogs, enabling use in aqueous environments .
Future Directions
Ongoing research focuses on:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume